2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide
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Overview
Description
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(1E)-1-phenylethylidene]acetohydrazide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound is characterized by the presence of a benzimidazole core, a chlorobenzyl group, and an acetohydrazide moiety, making it a unique and potentially valuable molecule for various scientific applications.
Preparation Methods
The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(1E)-1-phenylethylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core is usually synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction involving 4-chlorobenzyl chloride and the benzimidazole core.
Formation of Acetohydrazide Moiety: The acetohydrazide moiety is formed by reacting the benzimidazole derivative with thioacetic acid, followed by condensation with phenylethylidene.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(1E)-1-phenylethylidene]acetohydrazide undergoes various chemical reactions:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(1E)-1-phenylethylidene]acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(1E)-1-phenylethylidene]acetohydrazide involves its interaction with various molecular targets:
Comparison with Similar Compounds
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(1E)-1-phenylethylidene]acetohydrazide can be compared with other benzimidazole derivatives:
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-2-thienylmethylidene]acetohydrazide: This compound has a thienylmethylidene group instead of a phenylethylidene group, which may alter its biological activity and chemical properties.
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide:
Properties
Molecular Formula |
C24H21ClN4OS |
---|---|
Molecular Weight |
449.0 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C24H21ClN4OS/c1-17(19-7-3-2-4-8-19)27-28-23(30)16-31-24-26-21-9-5-6-10-22(21)29(24)15-18-11-13-20(25)14-12-18/h2-14H,15-16H2,1H3,(H,28,30)/b27-17+ |
InChI Key |
VTQOVOJXGMGPBZ-WPWMEQJKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)/C4=CC=CC=C4 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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